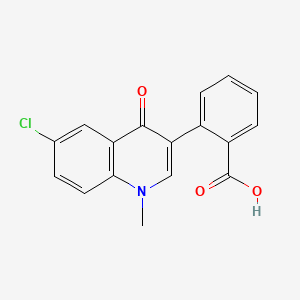

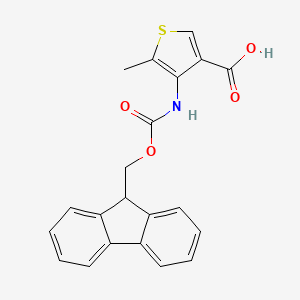

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups, and a carboxylic acid group, which is a common functional group in biochemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc group, the formation of the thiophene ring, and the addition of the carboxylic acid group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic fluorene and thiophene rings, the Fmoc protecting group, and the carboxylic acid group. These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The Fmoc group could potentially be removed under acidic conditions, and the carboxylic acid group could participate in reactions with bases or other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carboxylic acid group could affect its solubility, acidity, and reactivity .Scientific Research Applications

- EN300-6492419 contains an Fmoc (fluoren-9-ylmethoxycarbonyl) group. Fmoc chemistry is widely used in peptide synthesis. The Fmoc group serves as a temporary protecting group for amino acids during solid-phase peptide assembly. Researchers employ it to create custom peptides for drug development, protein engineering, and biochemical studies .

- The compound can be converted into azide derivatives. Azides are versatile functional groups used in click chemistry. Researchers can attach other molecules (e.g., fluorescent probes, biotin, or drug candidates) to the azide group via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This strategy enables site-specific labeling and bioconjugation .

- EN300-6492419 serves as an unnatural amino acid. It was derived from a C-H activation methodology developed by Jin-Quan Yu and coworkers. This synthetic route allows access to non-canonical amino acids, expanding the chemical diversity of proteins. Unnatural amino acids find applications in protein engineering, drug discovery, and bioorthogonal chemistry .

- Thiophene derivatives like EN300-6492419 are interesting for organic electronics. Researchers explore their use in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and light-emitting diodes (OLEDs). The conjugated structure of thiophenes facilitates charge transport and optical properties .

- While not directly related to this compound, the European Standard EN 300 019-2-6 covers environmental conditions and tests for telecommunications equipment, including ship environments. Understanding material stability and performance in maritime settings is crucial for reliable communication systems .

- Researchers may explore EN300-6492419 as a scaffold for designing novel drugs. Its unique structure could serve as a starting point for developing inhibitors, enzyme modulators, or other bioactive compounds. Computational studies and biological assays can guide drug design efforts .

Peptide Synthesis and Fmoc Chemistry

Azide Derivatives for Click Chemistry

Unnatural Amino Acid Synthesis

Materials Science and Organic Electronics

Environmental Engineering and Ship Environments

Drug Discovery and Medicinal Chemistry

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a building block in peptide synthesis, the Fmoc group would likely be removed during the synthesis process to free up the amine group for peptide bond formation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c1-12-19(18(11-27-12)20(23)24)22-21(25)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWYADLELSXIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)

![(1R,5S)-3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2438598.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2438601.png)

![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2438606.png)

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2438609.png)

![2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2438612.png)

![8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2438613.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2438614.png)